Product packaging for Sercloremine hydrochloride(Cat. No.:CAS No. 54403-20-2)

Sercloremine hydrochloride

Cat. No.: B1201885
CAS No.: 54403-20-2
M. Wt: 286.2 g/mol
InChI Key: RTLGMUXJYFSHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sercloremine hydrochloride is the research-grade form of the well-characterized selective serotonin reuptake inhibitor (SSRI) known therapeutically as Sertraline. Its primary research value lies in its potent mechanism of action, which involves the inhibition of presynaptic serotonin reuptake in the brain. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. As a key compound in neuroscience and psychopharmacology research, it is used to study the role of the serotonin system in various behavioral and physiological processes. Researchers utilize this compound in preclinical studies to investigate models of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. The compound is provided as a high-purity solid, ensuring consistent and reliable results for in vitro and in vivo applications. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO B1201885 Sercloremine hydrochloride CAS No. 54403-20-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54403-20-2

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C14H16ClNO.ClH/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14;/h2-3,8-10H,4-7H2,1H3;1H

InChI Key

RTLGMUXJYFSHMM-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl

Other CAS No.

54403-20-2

Synonyms

4-(5-chlorobenzofuranyl-2)-1-methylpiperidine hydrochloride
CGP 4718 A
CGP 4718A
CGP-4718A

Origin of Product

United States

Pharmacological Profile and Mechanism of Action Research for Sercloremine Hydrochloride

Monoamine Oxidase Inhibition Studies

Sercloremine (B1616264) hydrochloride, a compound developed in the 1980s, has been the subject of research for its potential as an antidepressant. wikipedia.org Its primary mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.

Selective Reversible Monoamine Oxidase A Inhibition (RIMA)

Sercloremine is characterized as a selective and reversible inhibitor of monoamine oxidase A (RIMA). wikipedia.org MAO-A is the enzyme isoform primarily responsible for breaking down key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), which are heavily implicated in the regulation of mood. withpower.com The inhibitory action of sercloremine on MAO-A is competitive in nature. nus.edu.sg Reversible inhibitors like sercloremine are distinct from older, irreversible MAOIs. Their ability to be displaced from the MAO-A enzyme, for instance by dietary amines like tyramine (B21549), is a significant feature of their pharmacological profile. wikipedia.org This reversibility is a key characteristic of the RIMA class of compounds. nih.gov

Comparative Monoamine Oxidase B Inhibition Profiling

While sercloremine preferentially inhibits MAO-A, it also demonstrates effects on monoamine oxidase B (MAO-B). nus.edu.sg However, its inhibitory potency against MAO-B is significantly lower, by a factor of approximately ten, compared to its action on MAO-A. nus.edu.sg MAO-B's primary substrate is dopamine, another critical neurotransmitter involved in pleasure and motor control. withpower.comparkinson.org The selectivity for MAO-A over MAO-B is a defining feature of sercloremine's profile. Research indicates that selective MAO-A inhibition is more directly linked to antidepressant effects, whereas MAO-B inhibitors are more commonly utilized in the management of conditions like Parkinson's disease. withpower.comnih.gov

In Vitro Enzymatic Kinetics and Competitive Inhibition Mechanisms

In vitro studies are fundamental to understanding the direct interaction between a compound and an enzyme outside of a living organism. nih.govnih.gov Research on sercloremine (also referred to by its developmental code, CGP 4718 A) has established its mechanism as a competitive inhibitor of MAO-A. nus.edu.sg This means that sercloremine directly competes with the natural substrates of the enzyme for binding to the active site.

The potency of this inhibition is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory concentrations for sercloremine against both MAO-A and MAO-B from rat brain homogenates, using different substrates.

EnzymeSubstrateIC50 (µM)
MAO-A Serotonin1.1
MAO-A Kynuramine0.8
MAO-B β-phenylethylamine10.0
Data derived from studies on rat brain homogenates.

These data clearly illustrate the compound's preference for inhibiting MAO-A over MAO-B in a laboratory setting.

Ex Vivo Inhibition Dynamics and Reversibility

Ex vivo studies, where tissues are analyzed after a substance has been administered to a living organism, provide insights into a drug's behavior in a more complex biological system. nih.gov Following oral administration in rats, sercloremine demonstrated rapid onset of MAO-A inhibition in both the brain and liver, with maximal effects observed approximately one hour after administration. nus.edu.sg

A key finding from these ex vivo studies is the short duration and reversible nature of the inhibition. The inhibitory effects of sercloremine were found to be undetectable 24 hours after treatment, confirming its classification as a reversible inhibitor. nus.edu.sg This contrasts with irreversible MAOIs, which form a long-lasting covalent bond with the enzyme. scirp.org

Serotonin Reuptake Inhibition Studies

In addition to its effects on MAO, sercloremine also interacts with the serotonin transporter system.

Serotonin Transporter (SERT) Interaction Research

The serotonin transporter (SERT) is a protein that plays a critical role in neurotransmission by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron, a process known as reuptake. sdbonline.orgbiorxiv.org This action terminates the neurotransmitter's signal. Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants. sdbonline.orgnih.gov

Research has shown that sercloremine inhibits the reuptake of serotonin in synaptosomes both in vitro and ex vivo. nus.edu.sg Its potency as a serotonin reuptake inhibitor was found to be comparable to that of the tricyclic antidepressant imipramine. nus.edu.sg This dual mechanism of action—combining reversible MAO-A inhibition with serotonin reuptake inhibition—is a notable feature of sercloremine's pharmacological profile. nus.edu.sg The effects on both MAO-A and serotonin uptake were observed within a similar dose range and followed a similar time course. nus.edu.sg

In Vitro Synaptosomal Uptake Inhibition Assays

Research has demonstrated that sercloremine hydrochloride inhibits the reuptake of serotonin in synaptosomes in vitro. nus.edu.sg Synaptosomes are isolated nerve terminals that are used in research to study the processes occurring at the synapse, including neurotransmitter uptake. In these assays, sercloremine was found to possess a potency as a 5-HT uptake inhibitor that was comparable to that of imipramine. nus.edu.sg The inhibition of the serotonin transporter (SERT) by compounds like sercloremine leads to an increase in the concentration of serotonin in the synaptic cleft, which is a key mechanism of many antidepressant drugs. mdpi.com

In Vitro Synaptosomal Uptake Inhibition Data

CompoundActionTargetPotency
This compound (CGP 4718 A)Inhibition of serotonin reuptakeSynaptosomesComparable to Imipramine nus.edu.sg

Ex Vivo Serotonin Uptake Inhibition Investigations

Consistent with the in vitro findings, this compound has also been shown to inhibit the reuptake of serotonin in ex vivo studies. nus.edu.sg Ex vivo investigations involve the study of tissue in an artificial environment outside the living organism. These studies confirmed that sercloremine's potency as a 5-HT uptake inhibitor in vivo was approximately the same as that of imipramine. nus.edu.sg The effects on both MAO-A and 5-HT uptake were observed to occur within a similar dose range and followed a similar time course. nus.edu.sg

Ex Vivo Serotonin Uptake Inhibition Findings

CompoundFindingModelPotency
This compound (CGP 4718 A)Inhibition of serotonin reuptake nus.edu.sgEx vivo studiesSimilar to Imipramine nus.edu.sg

Characterization of Other Neurotransmitter System Interactions

To understand the specificity of sercloremine's action, further research has been conducted to investigate its interaction with other neurotransmitter systems.

In vivo studies, which are conducted in living organisms, found no evidence that this compound inhibits the uptake of noradrenaline. nus.edu.sgresearchgate.net This indicates a degree of selectivity in its action, distinguishing it from non-selective monoamine reuptake inhibitors.

In studies using isolated organs, this compound did not show any significant antagonism of norepinephrine, 5-HT, acetylcholine, or histamine (B1213489) receptors. nus.edu.sg This lack of interaction with these postsynaptic receptors suggests that the primary mechanism of action is focused on the presynaptic inhibition of serotonin reuptake and MAO-A.

Summary of Receptor Antagonism Studies

ReceptorFinding
NorepinephrineNo significant antagonism nus.edu.sg
5-HT (Serotonin)No significant antagonism nus.edu.sg
AcetylcholineNo significant antagonism nus.edu.sg
HistamineNo significant antagonism nus.edu.sg

Noradrenaline Uptake Inhibition Absence in In Vivo Studies

Receptor Binding and Ligand Affinity Profiling (General Framework)

Receptor binding and ligand affinity profiling are crucial for characterizing the interaction of a compound with its biological targets. malvernpanalytical.com Binding affinity refers to the strength of the interaction between a ligand, such as a drug molecule, and its receptor. malvernpanalytical.comwikipedia.org It is typically quantified by the equilibrium dissociation constant (KD) or the inhibition constant (Ki), where a lower value indicates a higher affinity. malvernpanalytical.comwikipedia.orgbmglabtech.com

The process involves assessing the binding of a test compound to a range of different receptors and transporters to determine its selectivity profile. malvernpanalytical.com High-affinity binding to the intended target, such as the serotonin transporter in the case of sercloremine, coupled with low affinity for other receptors, is a desirable characteristic for a drug, as it can minimize off-target effects. mdpi.com The profiling of sercloremine has indicated its preferential action on the serotonin system over other neurotransmitter systems like noradrenaline, acetylcholine, and histamine in the contexts studied. nus.edu.sg

Preclinical in Vivo Behavioral and Physiological Research with Sercloremine Hydrochloride

Neurobehavioral Pharmacology Investigations

The neurobehavioral effects of sercloremine (B1616264) have been examined in various animal models to understand its impact on affective states, motor skills, and social behaviors.

Models of Affective States and Mood Regulation (e.g., Reserpine (B192253) Antagonism, Social-Conflict Test)

Preclinical studies in rats have utilized established models to probe the antidepressant potential of sercloremine. nih.gov In the reserpine antagonism model, where the drug reserpine induces a state of depleted monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), sercloremine has demonstrated the ability to counteract these effects. nih.gov This antagonism is a characteristic feature of many antidepressant medications. nih.gov

Further evidence of its potential in mood regulation comes from the social-conflict test in rats. nih.gov The performance of sercloremine in this test indicated potential antidepressant activity. nih.gov These findings are consistent with the dual mechanism of action of sercloremine as both a monoamine oxidase A (MAO-A) and a 5-hydroxytryptamine (5-HT) uptake inhibitor. nih.gov

Table 1: Effects of Sercloremine Hydrochloride on Affective State Models

Model Animal Species Observed Effect Implication
Reserpine Antagonism Rat Antagonism of reserpine-induced effects. nih.gov Potential antidepressant activity. nih.gov
Social-Conflict Test Rat Positive effect observed. nih.gov Potential antidepressant activity. nih.gov

Assessment of Motor Coordination and Locomotor Activity

Investigations into the effects of sercloremine on motor function have shown a favorable profile. In studies involving both mice and rats, sercloremine did not cause any impairment in motor coordination. nih.gov Furthermore, it did not have a significant influence on locomotor activity, even at high doses. nih.gov In monkeys, however, the compound was observed to diminish locomotor activity and passivity. nih.gov

Table 2: Assessment of this compound on Motor and Locomotor Functions

Test Type Animal Species Finding
Motor Coordination Mouse, Rat No impairment observed. nih.gov
Locomotor Activity Mouse, Rat No influence up to high doses. nih.gov
Locomotor Activity & Passivity Monkey Diminished. nih.gov

Studies on Aggressive and Social Behaviors in Animal Models

The influence of sercloremine on aggression and social interaction has been noted in preclinical research. In isolated mice, a model often used to study aggressive behavior, sercloremine exhibited antiaggressive properties. nih.gov In studies with monkeys, the compound was found to increase directed individual activities, which included sex-related behaviors. nih.gov

Table 3: Behavioral Effects of this compound in Animal Models

Behavior Studied Animal Species Observed Effect
Aggressive Behavior Isolated Mice Antiaggressive activity noted. nih.gov
Social & Individual Activities Monkey Increased directed individual activities, including sex-related behaviors. nih.gov

Effects on Sleep Architecture and Electrophysiological Markers (e.g., Paradoxical Sleep)

The impact of sercloremine on sleep has been investigated through electroencephalographic (EEG) studies in cats. nih.gov These studies revealed a significant decrease in paradoxical sleep, also known as REM (Rapid Eye Movement) sleep, following treatment with sercloremine. nih.gov Paradoxical sleep is a stage of sleep characterized by brain activity that resembles wakefulness. nih.gov

Table 4: Electrophysiological Effects of this compound on Sleep

Parameter Animal Species Method Finding
Paradoxical Sleep Cat Electroencephalography (EEG) Significant decrease observed. nih.gov

Systemic Physiological Research in Animal Models

Beyond its neurobehavioral effects, the systemic physiological impact of sercloremine, particularly on the cardiovascular system, has been a focus of preclinical evaluation.

Cardiovascular System Modulations (e.g., Blood Pressure and Heart Rate)

Cardiovascular studies have been conducted in both cats and dogs to assess the effects of sercloremine. nih.gov In cats, the administration of sercloremine resulted in only transient effects on blood pressure and had no discernible effect on heart rate. nih.gov In conscious dogs, no cardiovascular effects were observed at all. nih.gov Furthermore, repeated oral doses did not lead to a potentiation of the pressor effect of tyramine (B21549) in rats, a significant finding for a monoamine oxidase inhibitor. nih.gov A weak cardiodepressant effect was noted in isolated guinea pig atria. nih.gov

Table 5: Cardiovascular Effects of this compound in Animal Models

Animal Species Parameter Observed Effect
Cat Blood Pressure Transient effects noted. nih.gov
Cat Heart Rate No effect observed. nih.gov
Conscious Dog Cardiovascular System No effects found. nih.gov
Rat Tyramine Pressor Effect No potentiation detected. nih.gov
Isolated Guinea Pig Atria Cardiac Function Weak cardiodepressant effect. nih.gov

Absence of Tyramine Pressor Potentiation in Animal Models

A significant area of investigation in the preclinical assessment of monoamine oxidase inhibitors (MAOIs) is their potential to potentiate the pressor effects of tyramine, a phenomenon commonly known as the "cheese effect." This interaction can lead to dangerous hypertensive crises. Research on this compound (also known as CGP 4718 A) has explored this potential in animal models.

Studies conducted in rats have demonstrated that this compound does not potentiate the pressor effect of tyramine. nih.gov Even after repeated oral administration of the compound, no significant increase in the pressor response to tyramine was observed. nih.gov This lack of interaction is a noteworthy characteristic, distinguishing it from many traditional, irreversible MAOIs. The reversible and preferential inhibition of MAO-A by this compound is thought to contribute to this favorable profile. nih.gov

Table 1: Tyramine Pressor Potentiation in Rats

Animal Model Compound Key Finding
Rat This compound No potentiation of the pressor effect of tyramine was detectable after repeated doses. nih.gov

Effects on Isolated Organ Systems (e.g., Guinea Pig Atria)

The pharmacological profile of this compound has been further characterized through its effects on isolated organ systems. In studies utilizing isolated guinea pig atria, this compound exhibited a weak cardiodepressant effect. nih.gov This finding is part of a broader assessment of the compound's cardiovascular pharmacology.

In more comprehensive cardiovascular studies in other animal models, such as cats, this compound was found to have only transient effects on blood pressure and no effect on heart rate. nih.gov Furthermore, in conscious dogs, no cardiovascular effects were noted. nih.gov Investigations on other isolated organs revealed no significant antagonism of norepinephrine, 5-hydroxytryptamine (5-HT), acetylcholine, or histamine (B1213489). nih.gov

Table 2: Effects of this compound on Isolated Guinea Pig Atria

Organ System Animal Model Compound Observed Effect
Atria Guinea Pig This compound Weak cardiodepressant effect. nih.gov

Neuroplasticity and Adaptive Brain Changes in Preclinical Models

The investigation of how antidepressant compounds may induce neuroplasticity and other adaptive changes in the brain is a key area of modern neuroscience research. Such changes can include alterations in neurogenesis, synaptic plasticity, and the expression of neurotrophic factors, which are believed to be central to the therapeutic mechanisms of antidepressants. nih.govgoogleapis.com

Despite the established role of neuroplasticity in the action of many antidepressant drugs, specific preclinical research detailing the effects of this compound on these processes is not extensively available in the public domain. While the compound's mechanisms of MAO-A inhibition and serotonin reuptake inhibition suggest it could influence neuroplastic pathways, dedicated studies on sercloremine's impact on neurogenesis, synaptic remodeling, or adaptive gene expression in the brain have not been identified in the reviewed scientific literature.

Molecular and Cellular Research Aspects of Sercloremine Hydrochloride

Identification and Characterization of Putative Molecular Targets

Sercloremine (B1616264) hydrochloride has been identified as a compound with a dual mechanism of action, primarily targeting components of the monoaminergic system. Research has characterized it as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and an inhibitor of serotonin (B10506) reuptake. wikipedia.orgdcchemicals.com

The primary molecular targets of Sercloremine hydrochloride are:

Monoamine Oxidase A (MAO-A): In vitro studies demonstrated that this compound preferentially inhibits the A-isoform of monoamine oxidase in a competitive and reversible manner. nus.edu.sg Its inhibitory effect on MAO-B is significantly weaker, with a potency difference of approximately a factor of 10. nus.edu.sg The inhibition of MAO-A is of relatively short duration, with effects becoming undetectable 24 hours after administration in rat studies. nus.edu.sg

Serotonin Transporter (SERT): The compound also acts as an inhibitor of serotonin (5-hydroxytryptamine or 5-HT) reuptake. wikipedia.orgnus.edu.sg In vitro and ex vivo studies using synaptosomes showed that its potency as a serotonin reuptake inhibitor is comparable to that of the tricyclic antidepressant imipramine. nus.edu.sg

Conversely, studies have shown that this compound does not possess significant inhibitory effects on noradrenaline uptake in vivo. nus.edu.sg Furthermore, in tests on isolated organs, it did not exhibit notable antagonism of norepinephrine (B1679862), serotonin, acetylcholine, or histamine (B1213489) receptors, indicating a specific targeting profile. nus.edu.sg

Table 1: Putative Molecular Targets of this compound

TargetActionPotency/SelectivityReference
Monoamine Oxidase A (MAO-A)Reversible, Competitive InhibitorPreferential for MAO-A over MAO-B (by a factor of ~10) nus.edu.sg
Serotonin Transporter (SERT)Reuptake InhibitorPotency is approximately the same as imipramine nus.edu.sg
Noradrenaline Transporter (NAT)No significant inhibitionN/A nus.edu.sg
Norepinephrine, 5-HT, Acetylcholine, Histamine ReceptorsNo significant antagonismN/A nus.edu.sg

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound is a direct consequence of its action on its molecular targets. By inhibiting MAO-A and serotonin reuptake, the compound effectively increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. This enhanced receptor activation triggers a cascade of intracellular events.

While specific studies detailing the full spectrum of signaling pathways directly modulated by Sercloremine are not extensively documented, the known consequences of increased serotonergic activity allow for logical inference. The activation of various serotonin receptor subtypes initiates several major signaling pathways: googleapis.com

cAMP Signaling Pathway: Many serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the activity of adenylyl cyclase. This enzyme synthesizes cyclic adenosine (B11128) monophosphate (cAMP) from ATP. libretexts.org cAMP acts as a crucial second messenger, binding to and activating cAMP-dependent protein kinase (PKA). libretexts.org PKA then phosphorylates numerous downstream proteins, including transcription factors, thereby regulating gene expression and cellular function. libretexts.org

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is another critical pathway influenced by serotonergic signaling. khanacademy.orgtocris.com Activation of certain receptors can trigger a series of phosphorylation events, beginning with the activation of kinases like Raf, which in turn phosphorylates and activates MEK. khanacademy.org MEK then activates the extracellular signal-regulated kinases (ERKs). khanacademy.org Activated ERKs can translocate to the nucleus to phosphorylate transcription factors, influencing processes such as cell proliferation and survival. khanacademy.org

Calcium Signaling: Some serotonin receptors, upon ligand binding, can initiate signaling pathways that lead to the release of calcium ions (Ca2+) from intracellular stores like the endoplasmic reticulum. libretexts.orgkhanacademy.org The increase in cytoplasmic Ca2+ concentration acts as a second messenger signal, activating various calcium-dependent enzymes and proteins, which leads to a diverse range of cellular responses. libretexts.org

The combined action of inhibiting serotonin breakdown (via MAO-A inhibition) and blocking its reuptake (via SERT inhibition) leads to a sustained elevation of serotonin levels, thus amplifying and prolonging the activation of these intracellular signaling cascades.

Enzymatic Interactions and Metabolic Pathways (Non-Clinical Context)

The primary enzymatic interaction of this compound is its direct, competitive, and reversible inhibition of monoamine oxidase A. nus.edu.sg This interaction is central to its mechanism of action.

Regarding its metabolic fate, non-clinical research provides insights into its biotransformation. Pharmacokinetic analyses have indicated that Sercloremine is metabolized and cleared from the body, with an estimated distribution half-life of 4-5 hours and an elimination half-life of 14 hours in human subjects. researchgate.net

Studies involving late-stage functionalization of complex molecules have used Sercloremine as a substrate, highlighting potential sites for metabolic modification. Specifically, rhodium-stabilized carbenoids have been shown to facilitate site-specific C–H insertion at the N-methyl functionality of the piperidine (B6355638) ring in Sercloremine. nih.govacs.orgacs.org This suggests that the N-methyl group is a potential site for oxidative metabolism in vivo.

In vitro drug metabolism studies on other compounds often utilize liver microsomes and recombinant cytochrome P450 (CYP) enzymes to identify metabolic pathways. nih.gov While the specific CYP enzymes responsible for Sercloremine metabolism are not detailed in the available literature, it is a common pathway for the clearance of such compounds. The process typically involves oxidative reactions to increase the hydrophilicity of the molecule, facilitating its eventual elimination. nih.govacs.org

Medicinal Chemistry and Synthetic Strategies for Sercloremine Hydrochloride Analogues

Approaches to Sercloremine (B1616264) Hydrochloride Synthesis

The synthesis of Sercloremine, chemically known as 4-(5-Chloro-1-benzofuran-2-yl)-1-methylpiperidine, involves multi-step synthetic pathways typical for the construction of complex heterocyclic molecules. cognitoedu.org Synthetic strategies focus on the assembly of the core benzofuran (B130515) and piperidine (B6355638) ring systems and their subsequent linkage. While specific proprietary synthesis routes may vary, general approaches can be deduced from standard organic chemistry methods for constructing such scaffolds.

A plausible synthetic route often begins with the preparation of a substituted benzofuran intermediate. The piperidine moiety, often as a pre-formed and protected building block, is then introduced. A key step involves the formation of the carbon-carbon bond linking the 2-position of the benzofuran ring to the 4-position of the piperidine ring. The synthesis is typically concluded with the N-methylation of the piperidine nitrogen. Synthetic routes are designed to be efficient and allow for the introduction of various substituents to explore structure-activity relationships. beilstein-journals.orgcognitoedu.org

Below is a representative table outlining a potential synthetic pathway, highlighting the types of reactions commonly employed in the synthesis of such compounds.

Step Reaction Type Description Key Reagents/Conditions
1 O-Alkylation / CyclizationFormation of the benzofuran core starting from a substituted phenol (B47542) (e.g., 4-chlorophenol) and an appropriate alkyne or halo-ketone.Base (e.g., K2CO3), solvent (e.g., DMF)
2 Halogenation/ActivationIntroduction of a reactive group (e.g., bromine) at the 2-position of the benzofuran to facilitate coupling.N-Bromosuccinimide (NBS)
3 Cross-Coupling ReactionCoupling of the activated benzofuran with a protected 4-piperidinyl derivative (e.g., a boronic ester or organozinc reagent).Palladium catalyst (e.g., Pd(dppf)Cl2), base
4 DeprotectionRemoval of the protecting group from the piperidine nitrogen.Acidic or basic conditions, depending on the protecting group
5 N-AlkylationIntroduction of the methyl group onto the piperidine nitrogen to yield the final compound.Methylating agent (e.g., methyl iodide, formaldehyde/formic acid)
6 Salt FormationConversion of the final free base to the hydrochloride salt for improved stability and solubility.Hydrochloric acid (HCl)

This table represents a generalized synthetic strategy and may not reflect the exact industrial production method.

Structure-Activity Relationship (SAR) Elucidation for Monoamine Modulation

Sercloremine is characterized by its dual mechanism of action as a selective, reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin (B10506) reuptake inhibitor. wikipedia.org The structure-activity relationship (SAR) for such molecules is complex, as structural modifications can differentially affect potency and selectivity at the MAO-A enzyme and the serotonin transporter (SERT). rsc.orgmdpi.com

SAR studies for MAO inhibitors often focus on the substituents of the core aromatic or heterocyclic system. nih.govnih.govmdpi.com For Sercloremine, the benzofuran ring system is crucial for its interaction with the active site of MAO-A. The nature and position of substituents on this ring significantly influence inhibitory activity. frontiersin.org The selectivity for MAO-A over MAO-B is often dictated by the specific shape and electrostatic environment of the inhibitor, which must complement the distinct active site cavities of the two enzyme isoforms. mdpi.com

The table below summarizes key hypothetical SAR points for the Sercloremine scaffold based on general principles for MAO-A and SERT inhibitors.

Structural Feature Modification Expected Impact on MAO-A Inhibition Expected Impact on SERT Inhibition
Benzofuran Ring Substitution at the 5-position (Cl)The chloro group likely contributes to optimal binding affinity through hydrophobic or electronic interactions. Altering its size or electronics (e.g., to -F, -Br, -CH3) would modulate potency.May have a minor to moderate effect on SERT affinity, potentially by altering overall lipophilicity or electronic properties.
Benzofuran Ring Other substitutions (e.g., at position 3, 4, 6, 7)Introduction of other groups could either enhance or decrease affinity depending on steric and electronic compatibility with the MAO-A active site.Could influence SERT binding by altering the molecule's conformation or physicochemical properties.
Piperidine Ring N-substituent (Methyl group)Generally considered important for SERT binding. Modifications (e.g., ethyl, propyl, or larger groups) would likely decrease SERT affinity. nih.govThe N-methyl group is common in many CNS-active compounds and its modification could impact MAO-A binding, though it is often more critical for transporter interactions.
Linker Conformation between ringsThe relative orientation of the benzofuran and piperidine rings is critical. Rigidification or introduction of conformational constraints could significantly alter affinity for both targets.The torsional angle between the two rings is a key determinant for optimal interaction with the SERT binding pocket.

This table is illustrative and based on general SAR principles for related compound classes.

Advanced Chemical Functionalization Techniques in Drug Discovery

In modern medicinal chemistry, C–H functionalization has emerged as a powerful strategy for synthesizing and modifying complex molecules. rsc.orgresearchgate.net This approach allows for the direct conversion of ubiquitous but typically unreactive C–H bonds into new C–C, C–N, or C–O bonds, often bypassing the need for lengthy de novo synthesis that relies on pre-functionalized starting materials. sigmaaldrich.comacs.org This methodology is particularly valuable for the late-stage modification of drug candidates. rsc.org

One of the most well-developed C–H functionalization methods is the insertion of metal carbenoids into C–H bonds. nih.gov This reaction is frequently catalyzed by rhodium complexes and uses diazo compounds as carbene precursors. researchgate.net A notable application of this technology is the selective functionalization of C–H bonds adjacent to heteroatoms, such as nitrogen. nih.gov

The N-methyl group, a common motif in pharmaceuticals, can be selectively targeted for C–H functionalization. Sercloremine itself has been used as a substrate to demonstrate the precision of this chemistry. acs.orgnih.govnih.gov In a key example, a rhodium-stabilized carbenoid was shown to facilitate a site-specific C–H insertion at the N-methyl group of Sercloremine. nih.govacs.org This reaction proceeds with high selectivity, even though the molecule contains multiple other potentially reactive C–H bonds (e.g., benzylic-like C-H bonds on the piperidine ring). acs.orgnih.gov The selectivity is often governed by a combination of steric accessibility and the electronic properties of the C–H bond, with the N-methyl group presenting a favorable site for insertion. nih.gov This ability to precisely modify a specific position on a complex scaffold like Sercloremine highlights the transformative potential of C–H functionalization in creating novel analogues. researchgate.net

Late-stage functionalization (LSF) is a strategic approach in drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence. tandfonline.comnih.gov This contrasts with traditional synthesis where structural diversity is typically built in from the beginning. LSF allows medicinal chemists to rapidly generate a library of analogues from a common, advanced intermediate, which is highly efficient for exploring SAR and optimizing a lead compound's properties. scispace.comnih.gov

The primary benefits of LSF in lead optimization include:

Rapid SAR Exploration: By making small, precise changes to a lead compound, chemists can quickly map the SAR landscape to identify modifications that enhance potency and selectivity. nih.govspringernature.com

Property Modulation: LSF can be used to fine-tune critical drug-like properties, such as solubility, metabolic stability, and membrane permeability, without needing to resynthesize the entire molecule. tandfonline.comacs.org

Access to Novel Chemical Space: These methods can introduce functional groups or create molecular architectures that are difficult to access through traditional synthetic routes. scispace.com

C–H functionalization is a cornerstone of modern LSF. rsc.orgacs.org For a molecule like Sercloremine, LSF strategies could be employed to diversify its structure and optimize its dual-action profile. For instance, the C–H functionalization of the N-methyl group, as described previously, is a perfect example of an LSF reaction. nih.gov Other LSF techniques, such as late-stage halogenation or borylation of the benzofuran ring, could provide intermediates for further diversification, enabling a thorough investigation of the SAR for both MAO-A and SERT inhibition. springernature.comchemrxiv.org The integration of LSF with high-throughput experimentation and computational modeling is further accelerating the drug discovery process, allowing for more efficient and cost-effective optimization of drug candidates. springernature.comethz.ch

Theoretical and Preclinical Therapeutic Potential of Sercloremine Hydrochloride

Theoretical Framework for Antidepressant Action based on Dual MAO-A/5-HT Uptake Inhibition

Sercloremine (B1616264) hydrochloride (also known as CGP 4718 A) is a compound developed in the 1980s that was investigated for its potential as an antidepressant. wikipedia.org Its theoretical antidepressant effect is rooted in a dual-action mechanism that simultaneously targets two key pathways in serotonergic neurotransmission: the inhibition of monoamine oxidase A (MAO-A) and the blockade of serotonin (B10506) (5-hydroxytryptamine or 5-HT) reuptake. wikipedia.orgnus.edu.sg

Monoamine oxidase A is a crucial enzyme responsible for the metabolic degradation of monoamine neurotransmitters, including serotonin, within the presynaptic neuron. pharmgkb.orgnih.gov By inhibiting MAO-A, sercloremine prevents the breakdown of serotonin, thereby increasing its intracellular concentration and availability for release into the synaptic cleft. frontiersin.org Preclinical studies have characterized sercloremine as a selective and reversible inhibitor of MAO-A (RIMA). wikipedia.orgnus.edu.sg The inhibition is competitive, with a rapid onset and relatively short duration; its effects are largely undetectable 24 hours after administration in rats. nus.edu.sg While it also affects MAO-B, its inhibitory action on this isoform is approximately ten times weaker. nus.edu.sg

Concurrently, sercloremine acts as a serotonin reuptake inhibitor. wikipedia.org After serotonin is released into the synapse, its action is terminated by being transported back into the presynaptic neuron via the serotonin transporter (SERT). nih.gov Sercloremine blocks this transporter, which leads to a higher concentration of serotonin remaining in the synaptic cleft for a longer period, enhancing its effect on postsynaptic receptors. nus.edu.sg The potency of sercloremine as a 5-HT uptake inhibitor has been shown in preclinical models to be comparable to that of the tricyclic antidepressant imipramine. nus.edu.sg

This dual mechanism is theorized to produce a synergistic antidepressant effect. nih.gov The combination of preventing serotonin degradation (MAO-A inhibition) and blocking its removal from the synapse (reuptake inhibition) is expected to lead to a more significant and sustained elevation of synaptic serotonin levels than could be achieved by either mechanism alone. nus.edu.sgnih.gov This enhanced serotonergic activity is a central concept in the neurobiology of depression and the mechanism of many antidepressant drugs. scirp.org Notably, preclinical in vivo studies found no evidence that sercloremine inhibits noradrenaline uptake. nus.edu.sg

Table 1: Preclinical Inhibitory Profile of Sercloremine Hydrochloride

Target Action Potency/Characteristics Model
Monoamine Oxidase A (MAO-A) Reversible, Competitive Inhibition Preferential inhibitor of MAO-A. nus.edu.sg Effects are rapid in onset (maximal at ~1 hour) and short-acting (<24 hours). nus.edu.sg In vitro, Rat Brain & Liver (ex vivo)
Monoamine Oxidase B (MAO-B) Inhibition ~10-fold less potent than on MAO-A. nus.edu.sg In vitro, Rat Brain & Liver (ex vivo)
Serotonin (5-HT) Transporter (SERT) Reuptake Inhibition Potency is approximately the same as imipramine. nus.edu.sg Synaptosomes (in vitro), H 75/12 depletor model (ex vivo)

| Noradrenaline Transporter | Reuptake Inhibition | No inhibitory effects found. nus.edu.sg | In vivo |

Conceptual Exploration of Broader Central Nervous System Applications (e.g., Antidepressant, Activating, Antiaggressive Properties)

The unique dual-action profile of this compound suggested a therapeutic potential beyond simple antidepressant activity, encompassing activating and antiaggressive properties. nus.edu.sg This conceptual framework is supported by a range of behavioral effects observed in preclinical psychopharmacological tests across various animal species. nus.edu.sgresearchgate.net

The potential antidepressant activity was demonstrated in rat models through the antagonism of reserpine-induced effects and in the social-conflict test. nus.edu.sg These tests are standard preclinical screens for identifying compounds with antidepressant potential. The combination of MAO-A and 5-HT uptake inhibition is believed to underlie these effects. nus.edu.sg

Beyond its antidepressant-like profile, sercloremine exhibited distinct activating properties. nus.edu.sgresearchgate.net In studies with healthy human volunteers, electroencephalogram (EEG) mapping showed central effects that were described as slight but reminiscent of activating antidepressants like desipramine. researchgate.netresearchgate.net Psychometric testing in the same studies revealed dose-dependent improvements in cognitive functions (noopsyche) such as attention, concentration, and memory, as well as in drive and wakefulness (thymopsyche). researchgate.net In monkeys, the compound was observed to increase directed individual activities, including sex-related behaviors, while diminishing passivity. nus.edu.sg This activating profile is distinct from sedative effects often associated with other classes of antidepressants.

Furthermore, preclinical studies indicated that sercloremine possesses antiaggressive properties. nus.edu.sg This was specifically noted in studies involving isolated mice, a common model for assessing aggression. nus.edu.sg This effect is consistent with the known role of serotonin in modulating aggression and impulsivity.

In animal experiments, sercloremine was found to combine this spectrum of antidepressant, activating, and antiaggressive properties. nus.edu.sg It did not impair motor coordination in mice and rats. nus.edu.sg Electroencephalographic studies in cats also revealed a significant decrease in paradoxical sleep (REM sleep) after treatment. nus.edu.sg

Table 2: Summary of Preclinical CNS Effects of this compound

Observed Effect Animal Model Key Findings
Antidepressant Rats Showed antagonism of reserpine (B192253) and positive effects in the social-conflict test. nus.edu.sg
Activating Monkeys Increased directed individual activities and sex-related behaviors; diminished passivity. nus.edu.sg
Humans (Volunteers) EEG changes reminiscent of activating antidepressants; improved attention, concentration, drive, and wakefulness. researchgate.netresearchgate.net
Antiaggressive Isolated Mice Demonstrated antiaggressive activity. nus.edu.sg

| Sleep Architecture | Cats | Caused a significant decrease in paradoxical sleep. nus.edu.sg |

Methodological Considerations and Future Directions in Sercloremine Hydrochloride Research

Development and Validation of Relevant Preclinical Animal Models for Neuropsychiatric Research

The preclinical evaluation of Sercloremine (B1616264) hydrochloride (also known as CGP-4718A) utilized a battery of established animal models to validate its potential as an antidepressant and anxiolytic agent. These models are designed to simulate specific aspects of neuropsychiatric disorders in animals, allowing researchers to predict a compound's therapeutic efficacy. The selection of these models was based on their ability to detect the activity of known antidepressant mechanisms, namely monoamine oxidase (MAO) inhibition and serotonin (B10506) (5-HT) uptake inhibition. nus.edu.sgniscpr.res.in

Key behavioral paradigms were employed to build a pharmacological profile for sercloremine in rodents and other species. nus.edu.sg In rats and mice, the compound demonstrated effects typical of both MAO-A inhibitors and 5-HT uptake inhibitors. nus.edu.sg For instance, its potential antidepressant activity was indicated by its ability to antagonize the effects of reserpine (B192253), a substance that depletes monoamines and induces a depressive-like state in animals. nus.edu.sg Furthermore, sercloremine potentiated the effects of L-5-HTP (a serotonin precursor), which is a classic test for compounds that enhance serotonergic neurotransmission. nus.edu.sg

Beyond standard antidepressant screening, sercloremine was evaluated in models of anxiety and aggression. In the social-conflict test in rats, a paradigm sensitive to anxiolytic effects, the compound showed positive results. nus.edu.sg It also demonstrated anti-aggressive activity in socially isolated mice, a common model for studying aggression. nus.edu.sgnih.gov Notably, these behavioral effects were observed without impairing motor coordination or significantly altering locomotor activity in mice and rats, suggesting a specific neuropsychiatric profile. nus.edu.sg Studies in monkeys further revealed that sercloremine increased directed individual activities, including social and sexual behaviors, while reducing passivity and general locomotion. nus.edu.sg An electroencephalogram (EEG) study in cats also noted a significant decrease in paradoxical sleep (REM sleep) following treatment. nus.edu.sg

These preclinical models, while foundational, represent a critical step in drug discovery. Models such as the forced swim test and tail suspension test are widely used to assess behavioral despair, a core endophenotype of depression. wikipedia.orgnih.gov Other models, like the elevated plus maze or dark/light box, are used to measure anxiety-related behaviors, which often co-occur with depression. wikipedia.orgherbmedpharmacol.comcriver.com The activity of sercloremine across multiple, mechanistically distinct models provided a strong rationale for its further investigation.

Preclinical Model/TestSpeciesObserved Effect of SercloremineInferred Therapeutic Potential
Reserpine AntagonismRats and MiceAntagonized reserpine-induced effects. nus.edu.sgAntidepressant
L-5-HTP PotentiationRats and MicePotentiated L-5-HTP effects. nus.edu.sgAntidepressant (via Serotonin System)
Social-Conflict TestRatsShowed anxiolytic-like effects. nus.edu.sgAnxiolytic
Anti-aggressive ActivityIsolated MiceReduced aggression. nus.edu.sgAnti-aggressive
Paradoxical SleepCatsSignificant decrease in paradoxical sleep. nus.edu.sgSleep Regulation
Behavioral ObservationMonkeysIncreased directed activities; diminished locomotor activity and passivity. nus.edu.sgActivating/Anti-apathy

Advances in In Vitro Assay Development for Target Engagement and Pathway Analysis

The characterization of Sercloremine hydrochloride's mechanism of action relied heavily on in vitro assays to determine its engagement with specific molecular targets. These laboratory-based tests are essential for understanding how a compound interacts with enzymes and transporters at a molecular level. For sercloremine, these assays confirmed its dual mode of action as both a monoamine oxidase-A (MAO-A) inhibitor and a serotonin reuptake inhibitor. nus.edu.sgnih.gov

In vitro enzyme inhibition assays using mitochondrial preparations from rat liver and brain were fundamental in characterizing sercloremine's effect on monoamine oxidase. nih.gov These studies revealed that sercloremine is a preferential and competitive inhibitor of MAO-A. nus.edu.sgnih.gov Its inhibitory effect on MAO-B was found to be approximately ten times weaker. nus.edu.sgnih.gov A key finding from these assays was the reversible nature of the MAO-A inhibition. nus.edu.sg This is a significant distinction from older, irreversible MAOIs, which are associated with more significant dietary restrictions. wikipedia.org The onset of this inhibition was rapid, peaking within an hour, and its duration was relatively short, with effects becoming undetectable 24 hours after administration in ex vivo studies. nus.edu.sgnih.gov

To assess its second mechanism, in vitro synaptosome preparations were used to measure the inhibition of neurotransmitter reuptake. nih.gov Sercloremine was shown to be a potent inhibitor of serotonin (5-HT) reuptake, with a potency approximately equal to that of the classic tricyclic antidepressant, imipramine. nus.edu.sgnih.gov Importantly, these assays also demonstrated a lack of significant inhibitory effects on noradrenaline (norepinephrine) reuptake, highlighting its selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET). nus.edu.sgnih.gov The development of such assays, including continuous spectrophotometric methods and chemiluminescent assays, allows for precise determination of inhibitory constants (IC50 values) and the mode of inhibition (e.g., competitive, non-competitive). mdpi.comnih.gov

Assay TypeTargetKey Finding for SercloremineReference Compound
Enzyme Inhibition AssayMonoamine Oxidase A (MAO-A)Preferential, competitive, and reversible inhibitor. nus.edu.sgnih.govN/A
Enzyme Inhibition AssayMonoamine Oxidase B (MAO-B)Weak inhibitor (approx. 10-fold less potent than for MAO-A). nus.edu.sgnih.govN/A
Synaptosomal Reuptake AssaySerotonin Transporter (SERT)Potent inhibitor. nus.edu.sgnih.govImipramine (similar potency). nus.edu.sgnih.gov
Synaptosomal Reuptake AssayNorepinephrine Transporter (NET)No evidence of significant inhibition in vivo. nus.edu.sgnih.govN/A

Translational Research Paradigms and Challenges in Bridging Preclinical Discoveries to Therapeutic Concepts

Translational research aims to bridge the gap between basic scientific discoveries made at the "bench" and their application in clinical practice at the "bedside". pharmafeatures.com The journey of this compound exemplifies the significant challenges inherent in this process, particularly in the field of neuropsychiatry. Despite a promising and interesting profile in preclinical animal experiments, sercloremine was never commercially marketed as an antidepressant. nus.edu.sg This highlights the "valley of death" in drug development, where many compounds that show efficacy in animal models fail to demonstrate the desired effects in human clinical trials. nih.gov

Several factors contribute to these translational hurdles. First, animal models of neuropsychiatric disorders, while valuable, cannot fully replicate the complexity of human conditions like depression. pharmafeatures.comnih.gov The behavioral endpoints measured in animals—such as immobility in the forced swim test or altered social behavior—are only proxies for human symptoms like sadness, anhedonia, and feelings of worthlessness. herbmedpharmacol.com Sercloremine's success in models like reserpine antagonism and the social-conflict test provided a strong preclinical rationale, but this did not guarantee success in human patients whose experience of depression is shaped by genetic, environmental, and psychological factors not present in the models. nus.edu.sg

Second, the successful translation of a drug requires more than just efficacy; it involves navigating complex regulatory processes, demonstrating a favorable benefit-risk profile, and establishing optimal dosing. cytivalifesciences.com Issues that may not be apparent in preclinical studies can emerge during human trials. The transition from a promising preclinical candidate to a viable therapeutic concept requires robust trial design, validated biomarkers, and careful patient selection, all of which are significant challenges in CNS drug development. pharmafeatures.comnih.gov The failure to translate promising preclinical data into clinical applications often leads to a loss of credibility for the underlying disease hypotheses and hinders the development of novel treatments. nih.govnih.gov The story of sercloremine serves as a case study in the difficulties of this translational process, where a compound with a unique dual mechanism of action and a strong preclinical portfolio ultimately did not cross the translational divide.

Emerging Research Areas and Unexplored Mechanisms of Action

While the development of this compound was halted, its unique pharmacological profile presents several avenues for emerging research and suggests unexplored mechanisms that could be investigated with modern techniques. The dual inhibition of MAO-A and serotonin reuptake is a concept that continues to hold interest in antidepressant research, as combining mechanisms may offer broader efficacy. nih.gov

One area for future exploration is the detailed neurophysiological impact of sercloremine. The early finding that it significantly decreased paradoxical (REM) sleep in cats is noteworthy. nus.edu.sg Modern sleep analysis techniques could be used to dissect these effects more thoroughly, exploring how the dual mechanism impacts sleep architecture, which is often disrupted in depression. Understanding this could provide new insights into the interplay between sleep, monoaminergic systems, and mood regulation.

The behavioral effects observed in monkeys, specifically an increase in directed activities and a decrease in passivity, also warrant further investigation. nus.edu.sg This suggests that sercloremine might influence higher-order cognitive functions and motivation, aspects that are not fully captured by standard rodent models. Modern behavioral neuroscience, utilizing complex cognitive tasks, could elucidate these pro-motivational or anti-apathy effects and their underlying neural circuits.

Furthermore, the classical view of antidepressant action focusing solely on receptor and transporter blockade has evolved. psychiatry-psychopharmacology.com Future research could explore sercloremine's impact on downstream pathways, such as neuroplasticity, gene expression, and neuroendocrine function, which are now considered critical to the therapeutic effects of antidepressants. psychiatry-psychopharmacology.com

Finally, advances in medicinal chemistry and chemical synthesis could reignite interest in the sercloremine scaffold. Techniques such as late-stage C-H functionalization, for which sercloremine has been used as a model substrate in academic studies, allow for the precise modification of complex molecules. nih.govacs.org This could enable the creation of novel analogs of sercloremine with refined pharmacological properties—for example, by fine-tuning the ratio of MAO-A to SERT inhibition or by introducing new properties—for use as research tools to probe the neurobiology of depression.

Q & A

Q. What experimental design strategies optimize this compound’s bioavailability in preclinical formulations?

  • Methodological Answer : Employ factorial design to test variables like particle size, excipient ratios (e.g., solubilizers, surfactants), and pH modifiers. For example, a 2³ factorial design (factors: polymer concentration, surfactant type, and pH) can identify interactions affecting dissolution rates. Validate optimized formulations using in vitro dissolution tests (e.g., USP Apparatus II) and in vivo absorption studies in rodent models .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

  • Methodological Answer : Follow ICH Q1A guidelines by exposing samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) for 6–12 months. Monitor degradation products via stability-indicating HPLC methods. Use Arrhenius kinetics to predict shelf life and identify critical degradation pathways (e.g., hydrolysis, oxidation). Include control samples with antioxidants or desiccants to assess protective efficacy .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound’s mechanism-of-action studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and study quality. Use sensitivity analysis to assess bias from experimental variables (e.g., cell line selection, assay endpoints). For in vitro-in vivo extrapolation (IVIVE), employ physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between cellular and whole-organism responses .

Methodological Standards and Best Practices

  • Data Reporting : Present raw data (e.g., chromatograms, spectra) in supplementary files. Use tables for comparative analyses (e.g., IC₅₀ values across assays) and figures for kinetic profiles .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use. Disclose conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.